molecular formula C21H22N2O6 B11657788 N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide

N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide

Cat. No.: B11657788
M. Wt: 398.4 g/mol
InChI Key: XWYMQDHCHPBASG-WJDWOHSUSA-N
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Description

(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-N-(3-hydroxypropyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a hydroxypropyl group, and a methoxyphenyl formamido group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-N-(3-hydroxypropyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the hydroxypropyl group, and the coupling with the methoxyphenyl formamido group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The formamido group can be reduced to amines.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while reduction of the formamido group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-N-(3-hydroxypropyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets. The benzodioxole ring and formamido group can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-N-(3-hydroxypropyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamide apart is its combination of a benzodioxole ring, hydroxypropyl group, and methoxyphenyl formamido group

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C21H22N2O6/c1-27-17-6-3-2-5-15(17)20(25)23-16(21(26)22-9-4-10-24)11-14-7-8-18-19(12-14)29-13-28-18/h2-3,5-8,11-12,24H,4,9-10,13H2,1H3,(H,22,26)(H,23,25)/b16-11-

InChI Key

XWYMQDHCHPBASG-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCCCO

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCCCO

Origin of Product

United States

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